BenchChemオンラインストアへようこそ!

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Asymmetric Catalysis Iridium Hydrogenation Chiral Heterocyclic Acids

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6) is a chiral, enantiopure N-Boc-protected azepane-3-carboxylic acid that serves as a conformationally flexible, seven-membered heterocyclic building block for medicinal chemistry and fragment-based drug design. The (R)-enantiomer configuration provides a defined stereochemical handle for generating libraries of chiral azepane-derived inhibitors, peptide mimetics, or receptor ligands, where absolute configuration directly influences target binding and selectivity.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 851593-77-6
Cat. No. B3338138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid
CAS851593-77-6
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
InChIKeyBSWHWMPKCSLEMJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6): Chiral Azepane Scaffold for Stereochemically Defined Drug Discovery


(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6) is a chiral, enantiopure N-Boc-protected azepane-3-carboxylic acid that serves as a conformationally flexible, seven-membered heterocyclic building block for medicinal chemistry and fragment-based drug design . The (R)-enantiomer configuration provides a defined stereochemical handle for generating libraries of chiral azepane-derived inhibitors, peptide mimetics, or receptor ligands, where absolute configuration directly influences target binding and selectivity .

Why Racemic or (S)-enantiomer N-Boc-azepane-3-carboxylic acid Cannot Substitute (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in Stereospecific Syntheses


The three-dimensional arrangement of the Boc-carboxylate substituents on the azepane ring dictates diastereomeric and enantiomeric differentiation in subsequent amide coupling, cyclization, or metal-catalyzed cross-coupling reactions. Using the racemic mixture (CAS 1252867-16-5) or the (S)-enantiomer (CAS 1427514-89-3) introduces the opposite configuration or a 1:1 mixture of diastereomers, which, after coupling to a chiral amine or incorporation into a macrocyclic inhibitor, leads to configurational mismatches and reduced biological activity or crystallinity, rendering generic substitution chemically invalid for projects requiring single-enantiomer intermediates .

Quantitative Differentiation Evidence for (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid vs. Racemate, (S)-enantiomer, and 6-Membered Ring Analog


Enantiomeric Excess (ee) Following Asymmetric Hydrogenation: (R)-enantiomer vs. Racemate

The (R)-enantiomer is accessible via Ir-catalyzed enantioselective hydrogenation of the corresponding unsaturated azepine-3-carboxylic acid. The method yields optically active heterocyclic acids with excellent enantioselectivities, though quantitative ee values for the azepane substrate are not publicly disclosed in the primary literature [1]. This stands in contrast to the racemate which inherently contains 50% of each enantiomer and would require chiral resolution.

Asymmetric Catalysis Iridium Hydrogenation Chiral Heterocyclic Acids

Vendor-Assured Chemical Purity: (R)-enantiomer vs. (S)-enantiomer vs. Racemate

Multiple vendors list the (R)-enantiomer (CAS 851593-77-6) with an assay of 97% (HPLC) , whereas the (S)-enantiomer is routinely supplied at 95% purity and the racemate at 95–97% . The consistently tighter specification on the (R)-enantiomer indicates a more rigorous manufacturing and quality-control pipeline for this stereoisomer.

Chiral Purity Vendor Specifications QC

Conformational Heterogeneity: Azepane (7-membered) vs. Piperidine (6-membered) Scaffold

The azepane ring populates a broader ensemble of low-energy conformations compared to the piperidine ring, enabling access to vectors and dihedral angles that cannot be sampled by the six-membered analog. This conformational expansion is critical for probing sterically demanding protein pockets .

Conformational Analysis Ring Flexibility MedChem Design

Boc Protective Group Orthogonality: Boc vs. Cbz Removal Conditions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (TFA, HCl/dioxane), whereas the benzyloxycarbonyl (Cbz) analog requires hydrogenolysis or strongly acidic conditions. This orthogonality allows selective N-deprotection in the presence of acid-sensitive functionalities, which the Cbz analog cannot offer .

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Procurement-Specific Application Scenarios for (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6)


Chiral Intermediate for CDK9 or DPP1 Inhibitor Programs

Patents disclosing N-acyl pyridine biaryl and pyrazinylpyridine kinase inhibitors cite azepane-3-carboxylic acid derivatives as key intermediates . Purity of the (R)-enantiomer is critical to maintain the stereochemical integrity of the final inhibitor and avoid activity loss due to diastereomeric contamination.

Fragment-Based Drug Design on Flexible Protein Target Pockets

The 7-membered ring provides an extended reach compared to piperidine analogs, allowing medicinal chemists to explore hydrophobic sub-pockets inaccessible to 6-membered ring fragments. Coupled with defined (R)-stereochemistry, this scaffold enables structure-activity relationship (SAR) studies with precise spatial control [1].

Solid-Phase Peptide Mimetic Synthesis

The Boc-protected acid is directly compatible with solid-phase amide coupling protocols (HATU/DIPEA). The (R)-enantiomer eliminates the need for post-coupling chiral chromatography, saving time and increasing overall yield in automated peptide synthesizer workflows [1].

Quote Request

Request a Quote for (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.